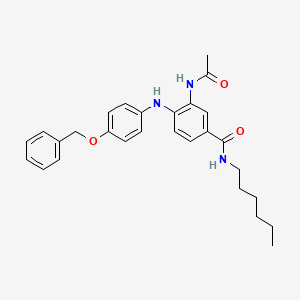

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide

Description

Historical Context of Benzamide Research

Benzamides, characterized by a benzene ring linked to an amide functional group, have served as foundational scaffolds in drug discovery since the mid-20th century. Early derivatives like metoclopramide (developed in the 1960s) demonstrated the pharmacological versatility of this core structure, particularly in modulating neurotransmitter systems. The introduction of alkyl chains and aromatic substitutions, as seen in N-hexylbenzamide derivatives, marked a critical evolution in optimizing pharmacokinetic properties such as lipid solubility and membrane permeability.

A pivotal advancement occurred with the development of 4-amino-N-methylbenzamide (CAS 6274-22-2), a precursor compound synthesized via nitro-group reduction using zinc/ammonium chloride or catalytic hydrogenation methods. This intermediate’s structural adaptability enabled researchers to explore diverse functionalizations, including acetamido and benzyloxy-phenylamino substitutions, which later informed the design of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide.

Significance in Medicinal Chemistry and Drug Discovery

The structural complexity of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide (molecular formula C₂₈H₃₃N₃O₃, molecular weight 459.6 g/mol) confers unique advantages:

- Hydrophobic Interactions : The N-hexyl chain enhances lipid bilayer penetration, addressing limitations of earlier polar benzamides.

- Targeted Binding : The benzyloxy-phenylamino group facilitates π-π stacking with aromatic residues in enzyme active sites, as demonstrated in studies against Trypanosoma brucei.

- Stability : Acetamido substitution at the 3-position reduces metabolic degradation compared to primary amines.

Recent investigations into N-(2-aminoethyl)-N-benzyloxyphenyl benzamides highlight their efficacy against protozoan parasites, with IC₅₀ values below 1 μM in some derivatives. These findings underscore the therapeutic potential of strategically functionalized benzamides in neglected tropical disease research.

Research Objectives and Scope

Current studies on 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide prioritize three objectives:

- Synthetic Optimization : Improving yields beyond the 67–87% range reported for analogous compounds through catalyst screening and solvent system adjustments.

- Structure-Activity Relationship (SAR) Analysis : Systematically varying the hexyl chain length and benzyloxy substituents to quantify their impact on bioactivity.

- Target Identification : Utilizing computational docking models to predict interactions with parasitic kinetoplastid enzymes.

Ongoing work excludes formulation and toxicology studies per the research scope, focusing instead on mechanistic and synthetic challenges.

Current Research Landscape

The synthesis of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide employs multistep strategies derived from earlier benzamide protocols:

Table 1: Key Synthetic Steps for Benzamide Analogues

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nitro Reduction | Zn/NH₄Cl, THF/MeOH | 86% |

| 2 | Reductive Amination | NaCNBH₃, CHCl₃ | 72% |

| 3 | Benzoylation | RCOCl, DIPEA, CH₂Cl₂ | 68% |

Contemporary studies emphasize modular synthesis routes, exemplified by the PMC-validated approach combining reductive alkylation, benzoylation, and Boc-deprotection. Emerging analytical techniques, including high-resolution mass spectrometry coupled with 2D-NMR, now enable precise characterization of regioisomeric byproducts—a critical advancement given the compound’s three nitrogen centers.

Properties

IUPAC Name |

3-acetamido-N-hexyl-4-(4-phenylmethoxyanilino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O3/c1-3-4-5-9-18-29-28(33)23-12-17-26(27(19-23)30-21(2)32)31-24-13-15-25(16-14-24)34-20-22-10-7-6-8-11-22/h6-8,10-17,19,31H,3-5,9,18,20H2,1-2H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCCBKPYZYYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with hexylamine under basic conditions.

Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the amine group on the benzamide core using acetic anhydride.

Attachment of the Benzyloxyphenyl Group: The final step involves the coupling of the benzyloxyphenyl group to the benzamide core through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the benzyloxy group.

Scientific Research Applications

Biological Activities

1. Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing benzyloxy and phenyl groups have shown efficacy against various cancer cell lines. Studies have demonstrated that modifications in the substituents can enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

2. Acetylcholinesterase Inhibition

Compounds designed with similar frameworks have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE are critical for increasing acetylcholine levels in the brain, thus improving cognitive function . The potential of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide as an AChE inhibitor warrants further investigation.

3. Antimicrobial Activity

Given the structural similarities to known antimicrobial agents, this compound may also possess antibacterial and antifungal properties. The presence of specific functional groups can enhance interactions with microbial targets, leading to increased efficacy against pathogenic strains .

Synthesis and Mechanism of Action

The synthesis of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide typically involves multi-step organic reactions that include acylation and amination processes. Understanding the mechanism of action is crucial for optimizing its pharmacological effects. For instance, the compound's ability to interact with specific enzymes or receptors can be elucidated through molecular docking studies and in vitro assays.

Case Studies

1. In Vitro Studies on Anticancer Activity

A study investigating similar compounds demonstrated that modifications to the benzyloxy group significantly affected anticancer activity against colorectal carcinoma cell lines (HCT116). The findings revealed that specific substitutions could lead to lower IC50 values, indicating higher potency .

2. Acetylcholinesterase Inhibition Assays

In silico studies have been conducted to predict the binding affinity of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide to AChE active sites. These studies suggest that the compound may exhibit competitive inhibition characteristics, which could be beneficial for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below compares structural elements of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide with related compounds from the evidence:

Key Observations :

- The hexyl chain in the target compound enhances lipophilicity compared to shorter or cyclic alkyl groups (e.g., cyclohexenylethyl in ) .

- Unlike bromophenyl or selenium-containing derivatives, the target compound lacks halogen or metalloid motifs, which may reduce toxicity risks .

Physicochemical Properties

- Lipophilicity (logP) : The hexyl chain and benzyloxy group likely increase logP compared to shorter-chain analogs (e.g., methoxy-substituted compound in ).

- Solubility: The acetamido and amino groups may improve aqueous solubility relative to purely lipophilic derivatives (e.g., selenium hybrids in ).

- Stability: The absence of reactive groups (e.g., selenium in ) suggests greater metabolic stability compared to organoselenium hybrids .

Biological Activity

3-Acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure, characterized by a benzamide core with various substituents, suggests multiple mechanisms of action that may be relevant in therapeutic contexts. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicine.

Chemical Structure

The chemical formula of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide can be represented as:

This compound features an acetamido group, a benzyloxy substituent, and a hexyl chain, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Benzamide derivatives are also recognized for their anticancer properties. Research has demonstrated that compounds with similar structural motifs can inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. Inhibition of DHFR leads to reduced cellular levels of tetrahydrofolate, essential for DNA synthesis and repair . The potential of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide as an anticancer agent could be explored through its impact on DHFR and related pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzamide core and substituents can significantly influence potency and selectivity. For example:

- Substituent Variability : Changes in the benzyloxy group or the length of the hexyl chain may enhance lipophilicity and improve membrane permeability.

- Amino Group Positioning : The positioning of amino groups relative to other functional groups can affect binding affinity to target enzymes or receptors.

Case Studies

- Antiviral Mechanism Against CVA9 : In studies involving N-phenyl benzamides, compounds demonstrated strong binding to viral capsids, stabilizing them and inhibiting viral entry into host cells .

- Inhibition of DHFR : Compounds structurally related to 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide have been shown to inhibit DHFR effectively, leading to reduced tumor growth in preclinical models .

Table 1: Comparison of Biological Activities of Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.